Hexanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1076. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

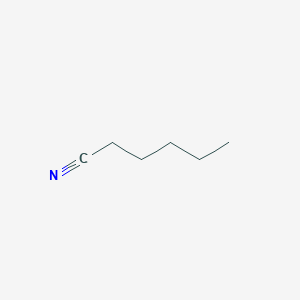

Structure

3D Structure

Properties

IUPAC Name |

hexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILKHAQXUAOOFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060858 | |

| Record name | Hexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Partially miscible with water (2.48 g/L at 25 deg C); [ChemIDplus] Liquid; [MSDSonline], Liquid | |

| Record name | Hexanenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexanenitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

2.85 [mmHg] | |

| Record name | Hexanenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

628-73-9, 68002-67-5 | |

| Record name | Hexanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitriles, C6-12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXANENITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitriles, C6-12 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitriles, C6-12 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1XKP5498P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexanenitrile chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Hexanenitrile

Introduction

This compound, also known by its common names capronitrile and pentyl cyanide, is a linear aliphatic nitrile.[1] It is an organic compound characterized by a six-carbon chain with a terminal nitrile functional group (-C≡N).[1] At room temperature, it exists as a colorless liquid with a faint, sweet, or almond-like odor.[1][2] Due to its chemical properties, including a high boiling point and its nature as a polar aprotic substance, this compound serves as a valuable solvent and a versatile intermediate in organic synthesis.[3][4] Its applications are found in the production of various chemicals, including pharmaceuticals and agrochemicals, where the nitrile group can be transformed into other key functional groups like amines, carboxylic acids, and amides.[1][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, reactivity, and key experimental protocols relevant to researchers in chemistry and drug development.

Chemical Identity and Structure

The fundamental identity and structural arrangement of this compound are foundational to understanding its chemical behavior.

Chemical Identifiers

A summary of the key identifiers for this compound is presented in Table 1.

| Identifier | Value |

| IUPAC Name | This compound[6] |

| Synonyms | Capronitrile, n-Capronitrile, Pentyl cyanide, 1-Cyanopentane, n-Amyl cyanide[1][6][7][8] |

| CAS Number | 628-73-9[5][6][7][9] |

| Molecular Formula | C₆H₁₁N[1][5][6][7] |

| Molecular Weight | 97.16 g/mol [1][5][6][7] |

| SMILES | CCCCCC#N[6][10] |

| InChI Key | AILKHAQXUAOOFU-UHFFFAOYSA-N[1][6][7][10] |

Molecular Structure

This compound consists of a five-carbon alkyl chain (pentyl group) attached to a cyano group (-C≡N). The nitrile carbon and nitrogen atoms are sp-hybridized, resulting in a linear geometry for the C-C≡N moiety. This structure imparts a significant dipole moment to the molecule.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in Table 2. These properties are critical for its application in synthesis, purification, and formulation.

| Property | Value |

| Appearance | Colorless to light yellow liquid[1][2][11] |

| Melting Point | -80 °C / -80.3 °C[5][10][12][13] |

| Boiling Point | 161-164 °C[5][10][12] |

| Density | 0.809 g/mL at 25 °C[5][10][12] |

| Refractive Index | 1.406 at 20 °C[5][10][12] |

| Flash Point | 43 °C[5][14] |

| Vapor Pressure | 2.85 mmHg[6][14] |

| Solubility in Water | Partially miscible (2.48 g/L at 25 °C)[6] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, hexane, and benzene[1][3][5] |

| Dipole Moment | 3.48 D[13] |

| Dielectric Constant | 17.26[4][13] |

The limited solubility in water is attributed to its long, hydrophobic alkyl chain, which dominates the polarity of the nitrile group.[3] Conversely, it is readily miscible with many common organic solvents.[1][5]

Chemical Reactivity and Transformations

The nitrile group is a versatile functional group that can undergo several important transformations.

Hydrolysis

This compound can be hydrolyzed to hexanoic acid under either acidic or basic conditions. The reaction typically proceeds through a hexanamide intermediate.[15]

-

Acidic Hydrolysis: Heating with an aqueous acid (e.g., HCl) yields hexanoic acid and an ammonium salt.[15]

-

Alkaline Hydrolysis: Heating with an aqueous base (e.g., NaOH) produces a carboxylate salt (e.g., sodium hexanoate) and ammonia.[15] Acidification of the salt is required to isolate the free carboxylic acid.[15]

Reduction

The nitrile group can be readily reduced to a primary amine, 1-aminohexane. Common and effective reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) followed by a water workup, or catalytic hydrogenation (e.g., H₂ over a Nickel or Palladium catalyst).

Experimental Protocols

Detailed methodologies for the synthesis, purification, and application of this compound are crucial for laboratory work.

Synthesis of this compound via Nucleophilic Substitution

A standard method for synthesizing aliphatic nitriles is the Sₙ2 reaction between an alkyl halide and an alkali metal cyanide.

Methodology:

-

Setup: A round-bottom flask is charged with sodium cyanide in a polar aprotic solvent such as DMSO. The flask is equipped with a magnetic stirrer, condenser, and nitrogen inlet.

-

Reagent Addition: 1-Bromopentane is added dropwise to the stirred suspension at room temperature.

-

Reaction: The reaction mixture is heated (e.g., to 80-100 °C) to ensure a reasonable reaction rate. Progress is monitored by TLC or GC.

-

Workup: After cooling, the reaction is quenched by pouring it into water.

-

Extraction: The aqueous mixture is extracted multiple times with a suitable organic solvent, such as diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation.

Purification Protocol

For commercially obtained or synthetically prepared this compound that requires further purification, the following procedure can be employed.[5]

Methodology:

-

Acid Wash: The crude this compound is washed twice with half-volumes of concentrated HCl in a separatory funnel to remove any basic impurities.

-

Base Wash: The organic layer is then washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Drying: The washed nitrile is dried over anhydrous magnesium sulfate (MgSO₄).

-

Distillation: The dried liquid is filtered and purified by distillation.[5]

Application as a Solvent: Williamson Ether Synthesis

This compound's properties make it a suitable high-boiling point, polar aprotic solvent for reactions like the Williamson ether synthesis.[4]

Methodology:

-

Setup: A flame-dried round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet.[4]

-

Base and Solvent Addition: Sodium ethoxide (1.2 equivalents) is added, followed by anhydrous this compound to dissolve the base.[4]

-

Substrate Addition: 1-Bromobutane (1.0 equivalent) is added slowly to the solution at room temperature.[4]

-

Reaction: The mixture is heated to 80-100 °C and monitored for completion.[4]

-

Workup: After cooling, the reaction is quenched with water. The product is extracted with diethyl ether, and the combined organic layers are washed with brine.[4]

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, concentrated, and the crude product is purified by column chromatography to yield the target ether.[4]

Safety and Handling

This compound, like other nitriles, should be handled with care. Nitrile poisoning can exhibit symptoms similar to those of hydrogen cyanide poisoning, as the cyanide moiety can be metabolically released.[16] It can cause skin and eye irritation, and absorption through the skin is possible.[2][16] Ingestion or inhalation may be harmful.[2] Proper safety measures, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are essential. It is also a flammable liquid and should be kept away from oxidizing agents, strong bases, and strong reducing agents.[16]

Conclusion

This compound is a chemically significant compound with well-defined structural and physicochemical properties. Its utility as a synthetic intermediate is primarily derived from the versatile reactivity of the nitrile group, which allows for conversion into amines and carboxylic acids. Furthermore, its characteristics as a high-boiling, polar aprotic solvent provide a valuable alternative to more common solvents for specific synthetic applications. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and effective use in research and development.

References

- 1. CAS 628-73-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 628-73-9 [chemicalbook.com]

- 6. This compound | C6H11N | CID 12352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. 己腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Showing Compound this compound (FDB014346) - FooDB [foodb.ca]

- 10. ヘキサンニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. This compound [stenutz.eu]

- 14. Page loading... [wap.guidechem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physical Properties of n-Hexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of n-hexanenitrile (also known as capronitrile). The information is presented in a structured format to facilitate easy access and comparison, supplemented by detailed experimental protocols for the determination of these properties.

General Information

n-Hexanenitrile is a linear aliphatic nitrile with the molecular formula C6H11N.[1] At room temperature, it exists as a colorless to light yellow, clear liquid with a faint, almond-like odor.[1][2] It is primarily utilized in organic synthesis and as an intermediate in the manufacturing of various chemicals, including pharmaceuticals and agrochemicals.[1]

Quantitative Physical Properties

The key physical properties of n-hexanenitrile are summarized in the tables below for quick reference.

Table 1: General Physical Properties of n-Hexanenitrile

| Property | Value | Reference |

| Molecular Formula | C6H11N | [1][2][3][4][5] |

| Molecular Weight | 97.16 g/mol | [1][2][4] |

| CAS Number | 628-73-9 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

Table 2: Thermodynamic and Optical Properties of n-Hexanenitrile

| Property | Value | Conditions | Reference |

| Melting Point | -80 °C | (lit.) | [2][6][7] |

| Boiling Point | 161-164 °C | (lit.) | [2][6][7] |

| Density | 0.809 g/mL | at 25 °C (lit.) | [2][6][7] |

| Refractive Index (n) | 1.406 | at 20 °C (lit.) | [2][6][7] |

| Flash Point | 43 °C | (closed cup) | [2] |

| Vapor Pressure | 2.85 mmHg | Not specified | [8] |

Table 3: Solubility of n-Hexanenitrile

| Solvent | Solubility | Notes | Reference |

| Water | Limited solubility / Very slightly soluble | The polar nitrile group allows for some interaction, but the long hydrophobic hydrocarbon chain limits solubility.[1][9] | [1][2][9] |

| Ethanol | Soluble | [1][2] | |

| Ether | Soluble | [1][2] | |

| Nonpolar Solvents (e.g., hexane, benzene) | Highly soluble | [9] |

Experimental Protocols for Property Determination

The following sections detail the methodologies for determining the key physical properties of n-hexanenitrile.

The melting point of a substance is a critical indicator of its purity.[10][11] Pure compounds typically exhibit a sharp melting point range, while impurities tend to lower and broaden this range.[10][11]

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of n-hexanenitrile is solidified by cooling. The solidified sample should be dry and, if possible, in a powdered form.[12]

-

Loading the Capillary Tube: The open end of a capillary tube is pressed into the solidified sample. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[13][14]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[10] If using a Thiele tube, the capillary is attached to a thermometer.[10][14]

-

Heating and Observation: The sample is heated. An initial rapid heating can be done to determine an approximate melting point.[11][13][14] A second, more careful determination is then performed with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[10][14]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[15] It is a characteristic physical property used for identification.[15]

Methodology: Micro-Boiling Point (Capillary Method)

-

Apparatus Setup: A small amount (a few milliliters) of liquid n-hexanenitrile is placed into a fusion tube.[16][17] A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[15][16]

-

Heating: The fusion tube assembly is heated, often in a heating block or a Thiele tube filled with oil.[16][18] A thermometer is placed to measure the temperature of the liquid or vapor.[16]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube as the trapped air and then the vapor of the substance escape.[15][18] The heating is continued until a rapid and continuous stream of bubbles is observed.

-

Cooling and Data Recording: The heating is then stopped, and the apparatus is allowed to cool. The stream of bubbles will slow down and stop. The moment the liquid begins to enter the capillary tube, the vapor pressure inside the capillary is equal to the atmospheric pressure. The temperature at this point is the boiling point of the liquid.[15][18]

Density is the mass of a substance per unit of volume and is a fundamental physical property.[19]

Methodology: Pycnometer Method

-

Weighing the Pycnometer: A clean, dry pycnometer (a glass flask with a specific, defined volume) is weighed accurately on an analytical balance.[20]

-

Filling the Pycnometer: The pycnometer is filled with n-hexanenitrile. Care is taken to ensure there are no air bubbles and that the liquid level is precisely at the calibration mark.

-

Weighing the Filled Pycnometer: The pycnometer filled with the liquid is weighed again.[20]

-

Calculation: The mass of the n-hexanenitrile is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[20] The temperature at which the measurement is made should be recorded.

The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in that substance.[21] It is a valuable property for identifying and assessing the purity of liquid samples.[22]

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of n-hexanenitrile are placed on the surface of the measuring prism of the refractometer.

-

Measurement: The prisms are closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading the Value: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[23]

Methodology: Saturation Method

-

Sample Preparation: A known volume of the solvent (e.g., water) is placed in a container, and its temperature is recorded and maintained.[23]

-

Addition of Solute: Small, pre-weighed amounts of n-hexanenitrile are incrementally added to the solvent.[23]

-

Dissolution: After each addition, the mixture is stirred or agitated thoroughly to ensure maximum dissolution.[23]

-

Observation of Saturation: The addition of n-hexanenitrile continues until a point is reached where it no longer dissolves, and a separate phase is observed.

-

Quantification: The total mass of n-hexanenitrile that was added and dissolved is determined. The solubility is then expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL) at that specific temperature.

Logical Workflow for Property Determination

The following diagram illustrates the relationship between the physical properties of n-hexanenitrile and the standard experimental methods used for their determination.

Caption: Workflow for determining physical properties.

References

- 1. CAS 628-73-9: hexanenitrile | CymitQuimica [cymitquimica.com]

- 2. This compound | 628-73-9 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C6H11N | CID 12352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 628-73-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. westlab.com [westlab.com]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. byjus.com [byjus.com]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 20. mt.com [mt.com]

- 21. Refractive index - Wikipedia [en.wikipedia.org]

- 22. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 23. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

Hexanenitrile CAS number 628-73-9

An In-depth Technical Guide to Hexanenitrile (CAS Number 628-73-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound (CAS 628-73-9), also known as capronitrile or pentyl cyanide. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and application, safety and handling procedures, and its relevance in organic synthesis and drug development.

This compound is a colorless liquid with a molecular formula of C₆H₁₁N. It is characterized by a six-carbon chain with a terminal nitrile functional group. This structure imparts moderate polarity, making it soluble in organic solvents like ethanol and ether, with limited solubility in water.[1]

| Property | Value | References |

| Molecular Formula | C₆H₁₁N | [2][3] |

| Molecular Weight | 97.16 g/mol | [2][3] |

| CAS Number | 628-73-9 | [3] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -80 °C to -80.3 °C | [1][4][5] |

| Boiling Point | 161-164 °C | [1][4][5] |

| Density | 0.809 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.406 | [1][4] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [1][6] |

| Vapor Pressure | 2.85 mmHg | [2] |

| Solubility | Soluble in ethanol and ether; very slightly soluble in water.[1] | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | Spectral data available.[7][] |

| ¹³C NMR | Spectral data available.[][9] |

| IR Spectroscopy | Key peaks can be observed for the C≡N and C-H bonds.[2][][10] |

| Mass Spectrometry | Molecular ion peak at m/z = 97.[2][11] |

Synthesis of this compound

This compound can be synthesized through various methods, with two common laboratory-scale procedures being the nucleophilic substitution of a haloalkane and the dehydration of an amide.

Synthesis via Nucleophilic Substitution (Kolbe Nitrile Synthesis)

This method involves the reaction of a 1-halopentane with an alkali metal cyanide, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[4][12] The following protocol is adapted from a similar synthesis of valeronitrile.[12]

Experimental Protocol:

-

Materials: 1-bromopentane, sodium cyanide, dimethyl sulfoxide (DMSO).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium cyanide (1.1 equivalents) and anhydrous DMSO.

-

Heat the mixture to 90-100 °C with stirring.

-

Slowly add 1-bromopentane (1.0 equivalent) to the heated suspension over 1-2 hours.

-

After the addition is complete, maintain the reaction mixture at 120-130 °C and monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation and purify the crude this compound by fractional distillation.

-

References

- 1. benchchem.com [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]

- 5. amherst.edu [amherst.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 11. scholars.wlu.ca [scholars.wlu.ca]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

An In-depth Technical Guide to the Physicochemical Properties of Hexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of hexanenitrile, a key intermediate in various chemical syntheses. The document details the experimentally determined physical constants and outlines the standardized methodologies for their measurement, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data of this compound

This compound, also known as capronitrile, is a colorless liquid at room temperature. Its physical properties are crucial for its handling, storage, and application in synthetic chemistry. The following table summarizes its key melting and boiling point data.

| Property | Value |

| Melting Point | -80.3 °C[1] |

| -80 °C[2][3][4][5][6] | |

| -78.70 °C[7] | |

| Boiling Point | 163.6 °C[1] |

| 161-164 °C[2][3][4][6] | |

| 162 °C[5] | |

| 160-162.5 °C[8] | |

| 152.00 °C[7] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The following sections describe the standard experimental protocols for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted technique for determining the melting point of a solid substance.[1][4] Given that this compound has a melting point of approximately -80 °C, this procedure would require a cryostat or a specialized low-temperature melting point apparatus.

Protocol:

-

Sample Preparation: A small, dry sample of solidified this compound is introduced into a glass capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample at the bottom, aiming for a sample height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a low-temperature stage. The apparatus should have a calibrated thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is cooled to a temperature well below its expected melting point. The temperature is then gradually increased at a controlled rate, typically 1-2 °C per minute, as it approaches the melting point.[3]

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a transparent liquid.[9] For a pure substance, this range should be narrow.

Boiling Point Determination: Distillation Method

The distillation method is a standard procedure for determining the boiling point of a liquid and is also used for its purification.[2][6][10]

Protocol:

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a calibrated thermometer. A few milliliters of this compound are placed in the distillation flask along with boiling chips to ensure smooth boiling.[8]

-

Heating: The flask is gently heated. The temperature of the vapor is monitored with the thermometer, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the liquid.

-

Equilibrium and Data Recording: The temperature will rise and then stabilize as the liquid boils and the vapor condenses on the thermometer bulb.[11] This stable temperature is recorded as the boiling point. It is crucial to also record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.[7]

References

- 1. westlab.com [westlab.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. jk-sci.com [jk-sci.com]

- 4. thinksrs.com [thinksrs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vernier.com [vernier.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide on the Core Properties of Hexanenitrile

This guide provides a detailed overview of the fundamental molecular properties of hexanenitrile, a nitrile with a six-carbon chain. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured and accessible format.

Molecular Identity and Composition

This compound, also known as capronitrile, is an organic compound with the systematic IUPAC name this compound.[1] It is classified as a linear aliphatic nitrile.[2] The molecule consists of a six-carbon chain with a nitrile functional group (-C≡N) at one terminus.[2]

Quantitative Molecular Data

The fundamental quantitative properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Source |

| Molecular Formula | C6H11N | [1][2][3][4] |

| Molecular Weight | 97.16 g/mol | [1][2][4] |

| Alternate Molecular Weight | 97.1582 | [3] |

| Linear Formula | CH3(CH2)4CN | |

| CAS Registry Number | 628-73-9 | [3] |

Structural Representation

The elemental composition of this compound and its direct relationship to its molecular formula can be visualized as a logical diagram. This illustrates the constituent atoms that form the molecule.

Synonyms and Alternative Nomenclature

In scientific literature and commercial databases, this compound may be referred to by several synonyms. Recognizing these is crucial for comprehensive literature searches and material sourcing.

References

An In-depth Technical Guide to the Solubility of Hexanenitrile in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of hexanenitrile (also known as capronitrile), a versatile solvent and synthetic intermediate. Understanding its solubility profile is critical for its application in organic synthesis, pharmaceutical development, and other chemical processes. This document outlines quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Core Concepts in this compound Solubility

This compound (C₅H₁₁CN) is a linear aliphatic nitrile with a six-carbon chain. Its molecular structure, featuring a polar nitrile (-C≡N) group and a nonpolar pentyl chain, dictates its solubility behavior. The polar nitrile group allows for dipole-dipole interactions and can act as a hydrogen bond acceptor, while the hydrophobic alkyl chain influences its affinity for nonpolar environments. This dual nature results in a nuanced solubility profile, with miscibility in many organic solvents and limited solubility in water.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been characterized in aqueous and organic media. The following table summarizes the available data for easy comparison.

| Solvent | Solvent Polarity | Solubility of this compound | Temperature (°C) |

| Water | Polar Protic | Partially miscible (2.48 g/L)[1] | 25 |

| Ethanol | Polar Protic | Soluble[2][3][4] / Miscible[5] | Not Specified |

| Diethyl Ether | Polar Aprotic | Soluble[2][3][4] | Not Specified |

| Benzene | Nonpolar | Highly soluble[6] / Miscible[5] | Not Specified |

| Hexane | Nonpolar | Highly soluble[6] | Not Specified |

| Trichloromethane (Chloroform) | Polar Aprotic | Miscible[5] | Not Specified |

| 1,2,3-Propanetriol (Glycerol) | Polar Protic | Immiscible[5] | Not Specified |

| 1,3-Propanediol | Polar Protic | Immiscible[5] | Not Specified |

The data indicates that while this compound is only partially miscible with water, it is readily soluble or miscible with a range of common organic solvents.[1][2][3][4][5][6] The solubility in polar protic solvents like ethanol is notable, likely due to hydrogen bonding between the solvent's hydroxyl group and the nitrile's nitrogen atom.[6] Its high solubility in nonpolar solvents such as hexane and benzene is attributed to the dominance of the nonpolar alkyl chain in these environments.[6]

Experimental Protocol for Solubility Determination

The following is a generalized methodology for determining the solubility of a compound like this compound, based on established protocols such as the OECD Test Guideline 105 for water solubility.[2][7][8][9] This protocol can be adapted for various solvents.

Objective:

To determine the saturation mass concentration of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation suitable for quantifying this compound (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

-

Syringe filters (chemically compatible with the solvent and analyte)

Procedure (Flask Method):

The flask method is suitable for substances with solubilities above 10⁻² g/L.[7][9]

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a glass-stoppered flask. The excess solid or liquid phase should be clearly visible.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test can determine the necessary equilibration time (e.g., 24-48 hours).

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand at the constant temperature for at least 24 hours to allow for the separation of undissolved this compound.

-

If a stable emulsion forms or separation is slow, centrifuge the mixture at the test temperature.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear, supernatant liquid using a pipette. To avoid contamination from the undissolved phase, the sample should be taken from the middle of the supernatant.

-

Immediately filter the sample through a syringe filter that has been pre-conditioned with the saturated solution.

-

Accurately dilute the filtered sample with the pure solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

The solubility is expressed in g/L or other appropriate units. The experiment should be repeated at least twice to ensure reproducibility.

-

Visualization of Solubility Testing Workflow

The following diagram illustrates a logical workflow for determining the solubility of an organic compound and selecting an appropriate solvent system.

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. oecd.org [oecd.org]

- 3. CAS 628-73-9: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 628-73-9 [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 9. laboratuar.com [laboratuar.com]

Spectroscopic Data of Hexanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hexanenitrile (C₆H₁₁N), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-1 (CH₃) | 0.94 | Triplet (t) | 3H | |

| H-2, H-3, H-4 (-CH₂-) | 1.13 - 1.72 | Multiplet (m) | 6H | |

| H-5 (-CH₂-CN) | 2.33 | Triplet (t) | 2H |

Note: Data sourced from ChemicalBook.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts (δ) are reported in ppm relative to a TMS standard.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 (CH₃) | 13.7 |

| C-2, C-3, C-4 (-CH₂-) | 22.1, 25.1, 30.8 |

| C-5 (-CH₂-CN) | 17.1 |

| C-6 (CN) | 119.9 |

Note: Data interpretation based on typical chemical shift values for alkyl nitriles.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the nitrile functional group.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| 2260 - 2240 | Strong | C≡N stretch |

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (alkane) |

Note: Data sourced from the National Institute of Standards and Technology (NIST) WebBook and Spectroscopy Online.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of this compound is typically obtained using electron ionization (EI).

| m/z | Relative Intensity (%) | Proposed Fragment |

| 97 | Low | [M]⁺ (Molecular Ion) |

| 96 | Moderate | [M-H]⁺ |

| 54 | High | [C₄H₆]⁺ |

| 41 | Base Peak | [C₃H₅]⁺ (Allyl cation) |

Note: Data sourced from PubChem.[6]

Interpretation of Fragmentation: The fragmentation of straight-chain alkyl nitriles under electron ionization often involves the loss of hydrogen to form a stable [M-H]⁺ ion.[7] The base peak at m/z 41 corresponds to the stable allyl cation. The prominent peak at m/z 54 is also a characteristic fragment for this class of compounds.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above for a liquid sample such as this compound.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of neat this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)

-

Pipette

-

Kimwipes and a suitable solvent (e.g., isopropanol) for cleaning

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample.

-

Cleaning: Clean the ATR crystal thoroughly with a Kimwipe soaked in isopropanol and allow it to dry completely.

Procedure (using salt plates):

-

Sample Preparation: Place a drop of this compound onto one salt plate and carefully place the second salt plate on top, spreading the liquid into a thin film.

-

Spectrum Acquisition: Place the salt plate "sandwich" in the spectrometer's sample holder and acquire the IR spectrum.

-

Cleaning: After analysis, disassemble the salt plates and clean them with a suitable solvent and a soft cloth. Store them in a desiccator.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system

-

Microsyringe

Procedure (using GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane).

-

Instrument Setup:

-

Set the GC oven temperature program to ensure good separation and peak shape.

-

Set the mass spectrometer to operate in EI mode, typically at 70 eV.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Data Acquisition: The sample will be separated by the GC column, and the mass spectrum of the this compound peak will be recorded as it elutes into the mass spectrometer.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. This compound(628-73-9) 1H NMR spectrum [chemicalbook.com]

- 2. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 3. youtube.com [youtube.com]

- 4. This compound [webbook.nist.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. This compound | C6H11N | CID 12352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the 1H NMR Spectrum of Hexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of hexanenitrile (CH₃(CH₂)₄CN). The document details the chemical shifts, coupling constants, and signal multiplicities, supported by a standard experimental protocol for data acquisition. A visual representation of the molecular structure and its proton environments is also included to aid in spectral interpretation.

Data Presentation: 1H NMR Spectral Data of this compound

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in its aliphatic chain. The electron-withdrawing effect of the nitrile group (-C≡N) causes protons closer to it (α- and β-positions) to be deshielded and appear at a higher chemical shift (downfield). This effect diminishes with increasing distance from the nitrile group.[1] The quantitative data for the 1H NMR spectrum of this compound, including predicted chemical shifts, multiplicities, and coupling constants, are summarized in the table below.

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (α-CH₂) | 2.34 | Triplet (t) | 7.1 |

| H-3 (β-CH₂) | 1.66 | Quintet (quin) | 7.4 |

| H-4 (γ-CH₂) | 1.45 | Sextet (sxt) | 7.4 |

| H-5 (δ-CH₂) | 1.38 | Sextet (sxt) | 7.4 |

| H-6 (ε-CH₃) | 0.92 | Triplet (t) | 7.3 |

Experimental Protocol

The following section outlines a standard methodology for the acquisition of a 1H NMR spectrum of a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of this compound.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for small organic molecules.[3]

-

Dissolution: Dissolve the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[1]

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure no solid particles are transferred, as they can negatively affect the spectral quality.[1]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. However, modern spectrometers can often reference the spectrum to the residual solvent signal.[3]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

-

Instrument Setup: Place the prepared NMR tube into the spinner turbine and adjust its depth using a depth gauge.

-

Insertion into Magnet: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: The spectrometer's field is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.

-

Parameter Setup: Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine 1H NMR spectrum of a small molecule, a sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.

-

Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).

-

Data Processing: After the acquisition is complete, the FID is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied to ensure accurate representation of the signals.

-

Data Analysis: The processed spectrum is then analyzed to determine chemical shifts, integrals, multiplicities, and coupling constants.

Visualization of this compound Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound and the labeling of the distinct proton environments, which corresponds to the data presented in the table above.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Hexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Infrared (IR) spectroscopy for the analysis of hexanenitrile. It details the characteristic vibrational frequencies, offers a standardized experimental protocol for spectral acquisition, and presents a logical workflow for data interpretation, tailored for professionals in scientific research and development.

Introduction to IR Spectroscopy of Nitriles

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational modes.[1][2][3] For nitriles, such as this compound (C₅H₁₁CN), the most prominent feature in an IR spectrum is the absorption band arising from the carbon-nitrogen triple bond (C≡N).[4][5] This peak is typically sharp, intense, and located in a relatively uncluttered region of the spectrum, making IR spectroscopy a highly diagnostic tool for identifying this functional group.[4][6]

The intensity of an IR absorption band is related to the change in the dipole moment during the vibration.[4][5] The C≡N bond is highly polar, resulting in a significant change in dipole moment during its stretching vibration, which in turn leads to a strong absorption band.[5]

Characteristic Vibrational Modes of this compound

The IR spectrum of this compound is dominated by the C≡N stretching frequency, but also includes characteristic absorptions from the alkyl chain. The key vibrational modes, their expected frequency ranges, and typical intensities are summarized below.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Typical Intensity | Notes |

| C≡N Stretch | Nitrile | 2260 - 2240 | Strong, Sharp | This is the most diagnostic peak for saturated alkyl nitriles like this compound.[4][6] |

| sp³ C-H Stretch | Alkyl Chain | 3000 - 2850 | Strong | Appears as a complex set of sharp peaks just below 3000 cm⁻¹.[3] |

| CH₂ Bend (Scissoring) | Alkyl Chain | ~1470 | Medium | Characteristic of the methylene groups in the pentyl chain.[3] |

| CH₃ Bend (Asymmetric) | Methyl Group | ~1450 | Medium | Overlaps with the CH₂ scissoring vibration. |

| CH₃ Bend (Symmetric) | Methyl Group | ~1380 | Medium-Weak | A characteristic bending vibration for the terminal methyl group.[3] |

| Fingerprint Region | Entire Molecule | 1400 - 600 | Variable | Contains complex vibrations (bending, rocking, wagging) characteristic of the entire molecular structure.[1][3] |

Factors Influencing the C≡N Stretching Frequency

While the C≡N stretch in saturated nitriles is reliably found around 2250 cm⁻¹, its exact position can be influenced by its chemical environment.

-

Conjugation: If the nitrile group is conjugated with a double bond or an aromatic ring, the C≡N stretching frequency is lowered to 2240-2220 cm⁻¹.[4] This is due to electronic interactions that weaken the triple bond.

-

Solvent Effects & Hydrogen Bonding: The local electrostatic environment can shift the nitrile frequency.[7] Specifically, hydrogen bonding to the nitrogen atom of the nitrile group typically causes a shift to a higher frequency (a "blue-shift").[7] This is an important consideration when analyzing samples in protic solvents or complex biological matrices. The integrated intensity, or peak area, of the nitrile absorption is also sensitive to these interactions.[8]

Experimental Protocol: ATR-FTIR Analysis of Liquid this compound

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples like this compound, requiring minimal sample preparation.

Objective: To obtain a high-quality mid-infrared spectrum of neat this compound.

Materials & Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is turned on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and CO₂.[9]

-

Background Spectrum:

-

Ensure the ATR crystal surface is clean and dry.

-

Collect a background spectrum. This measures the absorbance of the crystal and the atmosphere, which will be subtracted from the sample spectrum. A typical setting is to signal-average 32 scans at a resolution of 8 cm⁻¹.[9]

-

-

Sample Application:

-

Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 8 cm⁻¹ resolution). The spectrometer software will automatically ratio the sample scan against the background to produce the final absorbance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal using a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol).

-

Allow the crystal to dry completely before running the next sample.

-

Data Interpretation and Visualization

The interpretation of an IR spectrum is a systematic process. The following workflows and diagrams illustrate the key relationships and steps involved.

Caption: Relationship between molecular vibrations in this compound and IR spectral regions.

The logical workflow for analyzing a spectrum involves identifying key functional group absorptions first, followed by a more detailed analysis of the fingerprint region.

References

- 1. Infrared Spectra: IR Energy Activates Molecular Vibrations [sites.science.oregonstate.edu]

- 2. Infrared Spectroscopy and Modes of Vibrations [wwwchem.uwimona.edu.jm]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. personal.utdallas.edu [personal.utdallas.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Hexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of hexanenitrile (C₆H₁₁N). Designed for professionals in research and drug development, this document details the primary fragmentation pathways, presents quantitative data on ion abundance, and outlines the experimental protocols necessary for reproducible analysis.

Core Concepts in this compound Fragmentation

Under electron ionization, this compound undergoes a series of predictable fragmentation reactions. The initial event is the removal of an electron to form the molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 97. This high-energy species then fragments through various pathways, primarily driven by the stability of the resulting carbocations and the presence of the nitrile functional group.

The fragmentation of aliphatic nitriles is characterized by several key processes:

-

α-Cleavage: Fission of the C-C bond adjacent to the nitrile group is a common pathway, leading to the loss of alkyl radicals.

-

McLafferty Rearrangement: This involves the transfer of a γ-hydrogen to the nitrile nitrogen via a six-membered transition state, followed by the elimination of a neutral alkene.

-

Loss of Small Neutral Molecules: Elimination of molecules such as ethylene (C₂H₄) and hydrogen cyanide (HCN) can also occur.

These fragmentation patterns provide a unique "fingerprint" that allows for the confident identification of this compound.

Quantitative Analysis of Fragment Ions

The mass spectrum of this compound is dominated by a series of characteristic ions. The relative abundance of these ions provides quantitative insights into the stability of the fragments and the favorability of different fragmentation pathways. The table below summarizes the major fragment ions, their proposed structures, and their relative intensities as observed in a typical 70 eV EI mass spectrum.[1]

| m/z | Proposed Fragment Ion | Proposed Structure | Relative Intensity (%) |

| 97 | [C₆H₁₁N]⁺• | CH₃(CH₂)₄C≡N⁺• (Molecular Ion) | Low |

| 82 | [C₅H₈N]⁺ | [M - CH₃]⁺ | ~15 |

| 68 | [C₄H₆N]⁺ | [M - C₂H₅]⁺ | ~30 |

| 55 | [C₃H₅N]⁺ | [M - C₃H₇]⁺ | ~54 |

| 54 | [C₄H₆]⁺• or [C₃H₄N]⁺ | Rearrangement Product | ~69 |

| 41 | [C₃H₅]⁺ or [C₂H₃N]⁺• | [CH₂=CH-CH₂]⁺ or [CH₃-C≡N]⁺• | 100 (Base Peak) |

| 29 | [C₂H₅]⁺ | [CH₃CH₂]⁺ | ~44 |

| 27 | [C₂H₃]⁺ | [CH₂=CH]⁺ | ~59 |

Proposed Fragmentation Pathways

The formation of the major observed ions can be rationalized through several key fragmentation pathways originating from the molecular ion ([C₆H₁₁N]⁺•, m/z 97).

The base peak at m/z 41 is particularly stable and can be formed through multiple pathways, contributing to its high abundance. It is often attributed to the allyl cation ([C₃H₅]⁺) or the protonated acetonitrile ion ([CH₃C≡NH]⁺).

Experimental Protocols

Accurate and reproducible mass spectra of this compound are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol provides a general framework for the analysis of volatile nitriles.

4.1. Sample Preparation

For liquid samples such as this compound, a dilute solution in a volatile, inert solvent (e.g., dichloromethane or hexane) is prepared. A typical concentration range is 1-10 µg/mL.

4.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless inlet.

-

Injector Temperature: 250 °C.

-

Split Ratio: 50:1 (can be adjusted based on sample concentration).

-

Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 25-200.

-

Scan Speed: A scan speed that allows for at least 10-15 spectra across each chromatographic peak is recommended.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and methodologies can be utilized for the identification, characterization, and quantification of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the Discovery and History of Nitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrile compounds, characterized by the versatile –C≡N functional group, are fundamental building blocks in modern organic chemistry, with wide-ranging applications from the synthesis of pharmaceuticals to the production of advanced polymers. This technical guide provides a comprehensive overview of the discovery and historical development of nitrile chemistry. It details the seminal discoveries of the first nitrile compounds, outlines the evolution of synthetic methodologies, and presents key experimental protocols from foundational 19th-century research. Through a combination of historical narrative, tabulated data, and detailed procedural descriptions, this document offers a thorough resource for understanding the origins and progression of this critical class of organic compounds.

The Dawn of Nitrile Chemistry: Early Discoveries

The story of nitrile compounds begins in the late 18th century with the isolation of the simplest nitrile, hydrogen cyanide. This discovery laid the groundwork for the identification and synthesis of the first organic nitriles in the early 19th century, fundamentally shaping the course of organic chemistry.

The First Nitrile: Hydrogen Cyanide

The first compound in the nitrile family to be synthesized was hydrogen cyanide (HCN), also known as prussic acid. In 1782, the Swedish chemist Carl Wilhelm Scheele reported its preparation by heating a pigment known as Prussian blue with sulfuric acid.[1][2] This volatile and highly toxic compound was initially referred to as "Blausäure" (blue acid) in German due to its origin and acidic properties in water.[3][4] In 1811, Joseph Louis Gay-Lussac succeeded in preparing pure, liquefied hydrogen cyanide.

The First Organic Nitriles: Benzonitrile and Propionitrile

The first organic nitriles were synthesized in the 1830s. In a landmark 1832 paper published in Annalen der Pharmacie, Friedrich Wöhler and Justus von Liebig described the synthesis of benzonitrile, the nitrile of benzoic acid, during their investigations into the "radical of benzoic acid".[5][6][7] Their work involved the distillation of amygdalin, a compound found in bitter almonds, with other reagents. However, the yield was minimal, and a full characterization was not initially possible.

Two years later, in 1834, the French chemist Théophile-Jules Pelouze synthesized propionitrile. He proposed that it was an "ether of propionic alcohol and hydrocyanic acid," reflecting the early understanding of chemical structures.

It was not until 1844 that Hermann Fehling, through the dry distillation of ammonium benzoate, was able to produce a sufficient quantity of benzonitrile to thoroughly study its properties and determine its structure.[8] This work solidified the understanding of the nitrile functional group, and Fehling is credited with coining the term "nitrile" for this class of compounds.[8]

Foundational Experimental Protocols

The following sections provide detailed methodologies for the key historical syntheses of nitrile compounds, based on available historical records. These protocols are presented for historical and informational purposes and highlight the techniques and apparatus of 19th-century chemistry.

Scheele's Preparation of Hydrogen Cyanide (Prussic Acid) (1782)

While Scheele's original manuscript, "Chemical Treatise on Air and Fire," provides a narrative of his discovery, the exact experimental setup can be reconstructed from his descriptions.

Objective: To prepare "prussic acid" (hydrogen cyanide) from Prussian blue.

Materials:

-

Prussian blue (ferric ferrocyanide)

-

Sulphuric acid (oil of vitriol)

-

Water

-

A retort with a receiver

Procedure:

-

A quantity of Prussian blue was placed into a glass retort.

-

Sulphuric acid, diluted with water, was added to the Prussian blue in the retort.

-

The retort was gently heated.

-

A colorless liquid, "prussic acid," was distilled over and collected in a cooled receiver.

Observations: Scheele noted the distinct odor of bitter almonds from the collected distillate and its acidic properties when dissolved in water. He also documented its poisonous nature.

Wöhler and Liebig's Synthesis of Benzonitrile (1832)

From their paper "Untersuchungen über das Radikal der Benzoesäure" (Investigations on the Radical of Benzoic Acid).

Objective: To prepare benzonitrile from amygdalin.

Materials:

-

Amygdalin (extracted from bitter almonds)

-

A distillation apparatus

Procedure:

-

Amygdalin was subjected to distillation. The exact reagents used in conjunction with amygdalin for this specific synthesis are not clearly detailed in the initial publication, which focused more on the theoretical implications of the "benzoyl radical."

-

A small quantity of an oily liquid with a pungent odor was obtained as a distillate.

Observations: Wöhler and Liebig noted the formation of a nitrogen-containing compound but were unable to produce a sufficient yield for detailed analysis at the time.

Fehling's Synthesis of Benzonitrile (1844)

From his paper "Ueber die Zersetzung des benzoësauren Ammoniaks durch die Wärme" (On the decomposition of ammonium benzoate by heat).

Objective: To prepare benzonitrile by the dehydration of ammonium benzoate.

Materials:

-

Ammonium benzoate

-

A distillation apparatus

Procedure:

-

Ammonium benzoate was placed in a retort.

-

The retort was heated, causing the ammonium benzoate to melt and then boil.

-

Water and an oily liquid distilled over.

-

The oily layer was separated from the water.

-

The crude benzonitrile was further purified by redistillation.

Quantitative Data: Fehling was able to obtain a significantly higher yield than Wöhler and Liebig, allowing for a thorough characterization of benzonitrile's physical and chemical properties.

Evolution of Nitrile Synthesis

Following these initial discoveries, the 19th and 20th centuries saw the development of more general and efficient methods for nitrile synthesis, many of which are still in use today.

A timeline of key synthetic developments is presented below:

Caption: A timeline of major milestones in the history of nitrile synthesis.

Named Reactions in Nitrile Synthesis

Several key named reactions have become cornerstones of nitrile synthesis, offering reliable routes to a wide variety of nitrile compounds.

| Reaction Name | Year Discovered | Description |

| Kolbe Nitrile Synthesis | 1884 | The reaction of an alkyl halide with an alkali metal cyanide to form an alkyl nitrile. |

| Sandmeyer Reaction | 1884 | The reaction of an aryl diazonium salt with a copper(I) cyanide to produce an aryl nitrile. |

| Rosenmund-von Braun Reaction | 1919 | The reaction of an aryl halide with copper(I) cyanide to form an aryl nitrile, often at high temperatures. |

| Letts Nitrile Synthesis | 1872 | The reaction of an aromatic carboxylic acid with a metal thiocyanate to yield a nitrile. |